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Compound of Interest

Compound Name: Pentaerythritol tetraacetate

Cat. No.: B147384

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of pentaerythritol tetraacetate

(PETA) and a selection of its derivatives. By presenting key experimental data from Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this
document aims to serve as a valuable resource for the characterization and analysis of this

class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for pentaerythritol, PETA, and
several of its derivatives. These derivatives have been selected to illustrate the influence of
different ester functionalities on the spectral characteristics of the core pentaerythritol structure.

Table 1: *H NMR Spectroscopic Data
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Methylene Protons (-CHz-

Other Characteristic

Compound . . . ]
O) Chemical Shift (6, ppm) Chemical Shifts (6, ppm)
Hydroxyl protons (-OH) signal
Pentaerythritol ~3.4-3.6 Y P ( ] ) sig
can be broad and variable.
Pentaerythritol Tetraacetate ~4.0-4.1 (s) 2.0-2.1 (s, -C(O)CHs)
, , 2.34 (g, -C(O)CH2CHBs), 1.13
Pentaerythritol Tetrapropionate  ~4.07 (S)
(t, -C(O)CH2CHs)
2.29 (t, -C(O)CH-2-), 1.65
Pentaerythritol Tetrabutyrate ~4.06 (s) (sextet, -C(O)CH2CH3-), 0.93
(t, -CHs)
Pentaerythritol Tetrabenzoate ~4.7-4.8 (s) 7.4-8.1 (m, Ar-H)
Pentaerythritol Tetranitrate ~4.8 (s) -
Pentaerythritol Tetraacrylate ~4.2-4.3 (S) 5.8-6.4 (m, vinyl protons)

Table 2: 13C NMR Spectroscopic Data

Quaternary Carbon
(-C-(CH20)a4)

Methylene Carbon

Other
Characteristic

Compound ] ] (-CH2-0) Chemical ) )

Chemical Shift (8, . Chemical Shifts (6,
Shift (6, ppm)

ppm) ppm)

Pentaerythritol ~45-46 ~60-62 -

Pentaerythritol ~170 (-C=0), ~20-21
~42-43 ~62-63

Tetraacetate (-CHs)

Pentaerythritol ~165 (-C=0), ~128-
~45 ~63-64

Tetrabenzoate 133 (Ar-C)

Pentaerythritol

_ ~43-44 ~72-73 -

Tetranitrate

Pentaerythritol ~165 (-C=0), ~128-
~41-42 ~61-62 .

Tetraacrylate 132 (vinyl C)
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Table 3: Key IR Absorption Bands (cm~?)

C=0 Other Key
Compound O-H Stretch  C-H Stretch C-O Stretch
Stretch Bands

Pentaerythrit 3200-3600

2800-3000 - 1000-1200 -
ol (broad)
Pentaerythrit
ol - 2850-3000 ~1735-1750 ~1240 -
Tetraacetate
Pentaerythrit
ol - 2850-3000 ~1705 1240-1260 -
Tetrabutyrate
Pentaerythrit ~1630, ~1280

_ - 2850-3000 - ~870
ol Tetranitrate (NO2)
Pentaerythrit
- 2850-3000 ~1740 ~1160 ~3005 (=C-H)
ol Tetraoleate
Table 4. Mass Spectrometry Data
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Molecular Weight ( Key Fragmentation

Compound Molecular Formula
g/mol ) Peaks (m/z)
. 119, 103, 85, 76, 61,
Pentaerythritol CsH1204 136.15 7
Pentaerythritol 245, 203, 185, 143,
C13H200s 304.29
Tetraacetate 101, 43
Pentaerythritol
. C17H250s 360.40
Tetrapropionate
Pentaerythritol
C21H360s 416.51
Tetrabutyrate
Pentaerythritol
C33H250s 552.57 447, 325, 105, 77
Tetrabenzoate
Pentaerythritol 270, 224, 178, 76, 46,
] CsHsN4O12 316.14
Tetranitrate 30
Pentaerythritol 297, 225, 197, 127,
C17H200s 352.34
Tetraacrylate 99, 55

Experimental Protocols

The data presented in this guide are representative of values obtained through standard
spectroscopic techniques. The following are generalized experimental protocols for the analysis
of pentaerythritol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds) in a 5 mm NMR tube. For 33C NMR, a higher
concentration may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

 Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

e 'H NMR Acquisition:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

o Arelaxation delay of 1-5 seconds is typically employed.

e 13C NMR Acquisition:

o Set the spectral width to encompass the full range of carbon chemical shifts (typically O-
220 ppm).

o Employ proton decoupling to simplify the spectrum and enhance the signal.

o Alarger number of scans (e.g., 128 or more) is usually required due to the low natural
abundance of 13C.

o Arelaxation delay of 2-10 seconds is common.

o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Solid Samples):

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Apply pressure to ensure good contact between the sample and the
crystal.

e Instrumentation: Use a standard FT-IR spectrometer.

o Data Acquisition:
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[e]

Record a background spectrum of the empty sample holder (or clean ATR crystal) to
subtract atmospheric contributions (CO2z and Hz0).

[e]

Place the sample in the spectrometer and acquire the spectrum.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The spectrum is usually recorded in the mid-infrared range (4000-400 cm™1).

o Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm™?).

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

e Instrumentation: Utilize a GC-MS system equipped with a capillary column appropriate for
the analysis of esters (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).

e GC Conditions:
o Injector Temperature: Typically set to 250-280 °C.

o Oven Temperature Program: A temperature ramp is used to separate the components. For
example, start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for
5-10 minutes.

o Carrier Gas: Helium is commonly used at a constant flow rate (e.g., 1 mL/min).
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV is standard for creating fragment ions
and generating a characteristic mass spectrum.

o Mass Range: Scan a mass range appropriate for the expected molecular ion and
fragments (e.g., m/z 40-600).
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o lon Source and Transfer Line Temperatures: Typically maintained at 230 °C and 280 °C,
respectively.

o Data Analysis: Identify the compound by its retention time and by comparing its mass
spectrum to library databases (e.g., NIST, Wiley).

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pentaerythritol
esters, a common method for producing the derivatives discussed in this guide.
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General Synthesis of Pentaerythritol Esters

Pentaerythritol Carboxylic Acid / Acyl Halide Catalyst
C(CH20H)4 (R-COOH / R-COCI) (e.g., Acid or Base)

Reactant

Esterification Reaction

Crude Product

Purification
(e.g., Recrystallization, Chromatography)

Purified Product

Pentaerythritol Ester
C(CH20COR)4

Characterization

Spectroscopic Analysis
(NMR, IR, MS)

Click to download full resolution via product page
Caption: General workflow for the synthesis of pentaerythritol esters.

¢ To cite this document: BenchChem. [A Spectroscopic Comparison of Pentaerythritol
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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